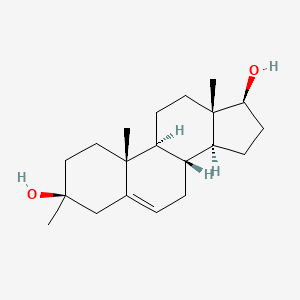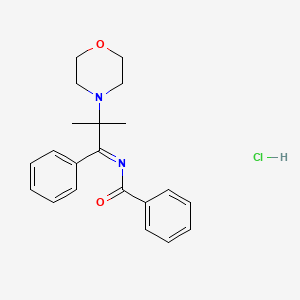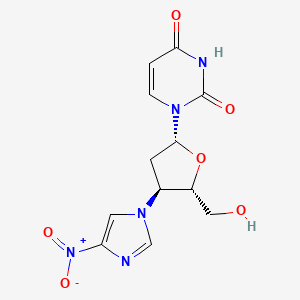
Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analogue. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar with hydrogen atoms, and the attachment of a 4-nitro-1H-imidazol-1-yl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multiple steps. The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This can be achieved through the use of reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)
Major Products
Reduction: 2’,3’-dideoxy-3’-(4-amino-1H-imidazol-1-yl)uridine
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. The 4-nitro-1H-imidazol-1-yl group can form hydrogen bonds with nucleic acid bases, interfering with the normal base-pairing process. This results in the inhibition of DNA and RNA polymerases, ultimately leading to the suppression of viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-nitro-1H-imidazol-1-yl group, making it less effective in certain biological applications.
2’,3’-Dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)uridine: Similar structure but with a methyl group at the 2-position of the imidazole ring, which can alter its biological activity.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 4-nitro-1H-imidazol-1-yl group, which enhances its ability to interfere with nucleic acid synthesis. This makes it a valuable compound in antiviral and anticancer research .
Propiedades
Número CAS |
132149-48-5 |
|---|---|
Fórmula molecular |
C12H13N5O6 |
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O6/c18-5-8-7(15-4-9(13-6-15)17(21)22)3-11(23-8)16-2-1-10(19)14-12(16)20/h1-2,4,6-8,11,18H,3,5H2,(H,14,19,20)/t7-,8+,11+/m0/s1 |
Clave InChI |
UBGVCWZNNLRDRR-VAOFZXAKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


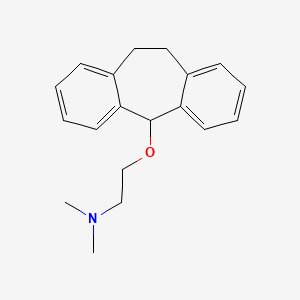
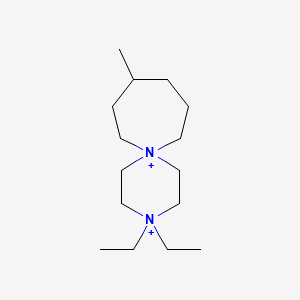
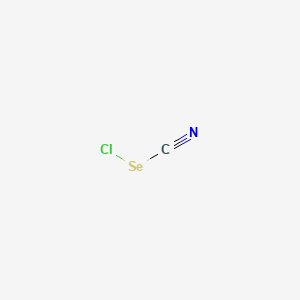
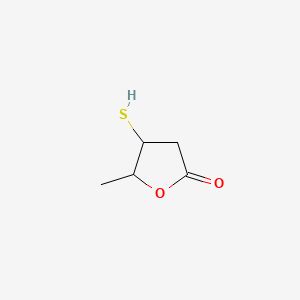
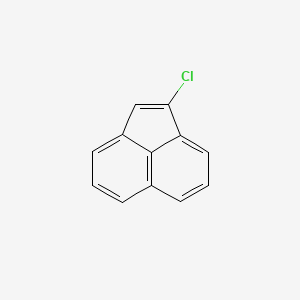
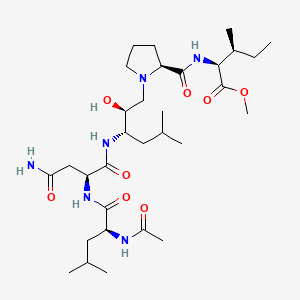
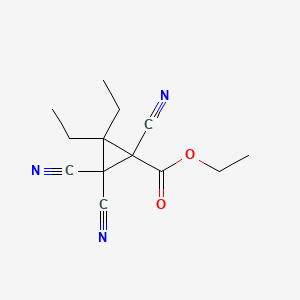
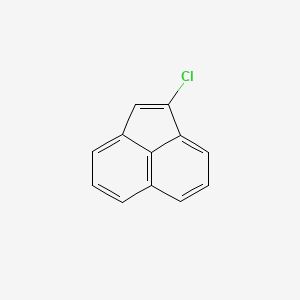
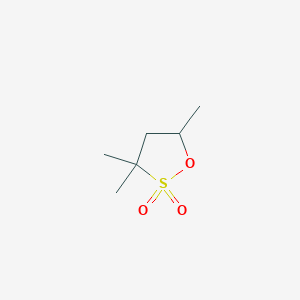
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


